molecular formula C18H19F3N4O3 B2830002 1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1448125-90-3

1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2830002
CAS No.: 1448125-90-3
M. Wt: 396.37
InChI Key: GPETVXKJOAGNNK-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a pyrazole moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring is often introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote nucleophilic substitution.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used as a probe in biological assays to study enzyme activity or receptor binding.

    Industrial Applications: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole moiety may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxamide
  • **1-(3-methoxyphenyl)-5-oxo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-3-carboxylate
  • **this compound hydrochloride

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from many similar compounds, as this group can significantly enhance the compound’s metabolic stability and binding affinity. Additionally, the combination of the pyrazole and pyrrolidine rings provides a unique scaffold that can be further modified to optimize biological activity.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-oxo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-28-14-4-2-3-13(10-14)25-11-12(9-16(25)26)17(27)22-6-8-24-7-5-15(23-24)18(19,20)21/h2-5,7,10,12H,6,8-9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPETVXKJOAGNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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